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Compound of Interest

Compound Name: AZD5213

Cat. No.: B605768

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the central nervous system (CNS)
penetration and brain receptor occupancy of AZD5213, a selective histamine H3 (H3) receptor
antagonist and inverse agonist. The information is compiled from preclinical and clinical studies
to support further research and development efforts.

Core Compound Characteristics

AZD5213 is a small molecule, orally administered drug designed for CNS activity.[1] It is a
potent and competitive antagonist and inverse agonist at the human H3 receptor.[1] Preclinical
studies have demonstrated its ability to cross the blood-brain barrier and engage its target in
the brain.[2]

CNS Penetration and Pharmacokinetics

AZD5213 was developed to achieve a pharmacokinetic profile that allows for circadian
fluctuations in H3 receptor occupancy.[3][4][5] In human subjects, it has a short half-life of
approximately 5 hours.[3][4][5] Following oral administration, AZD5213 is rapidly absorbed,
with the time to maximum plasma concentration (Tmax) ranging from 0.7 to 2.0 hours.[1]

Table 1: Human Pharmacokinetic Parameters of AZD5213
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Parameter Value Reference
Route of Administration Oral [1]
Tmax 0.7 - 2.0 hours [1]
Terminal Half-life (t¥2) ~5-7 hours [1]
CNS Penetrant Yes [1]

Brain Receptor Occupancy

Positron Emission Tomography (PET) studies in healthy male volunteers have been conducted
to quantify the in-vivo occupancy of H3 receptors in the brain by AZD5213.[3][4] These studies
utilized the radioligand [11C]GSK189254 ([11C]AZ12807110) to visualize and measure
receptor binding.[3][4]

The results demonstrated a clear dose- and concentration-dependent relationship for H3
receptor occupancy, ranging from 16% to 90%.[3][4][5] The affinity constant (Ki,pl), which
represents the plasma concentration required to occupy 50% of the available receptors, was
estimated to be 1.14 nmol/l.[3][4][5] A dose of 0.1mg was found to achieve approximately 50%
receptor occupancy.[1]

Table 2: AZD5213 Dose and Corresponding Brain H3 Receptor Occupancy (H3RO) in Humans

Single Oral Dose Resulting H3RO Range Reference
0.05 - 30 mg 16% - 90% [3][4][5]
0.1 mg ~50% [1]

The pharmacokinetic and receptor occupancy profile of AZD5213 suggests that once-daily oral
dosing could achieve high receptor occupancy during the day and low occupancy at night.[3][4]
[5] This characteristic is considered advantageous for mitigating potential sleep disturbances, a
known concern with H3 receptor antagonists that exhibit prolonged high receptor occupancy.[3]

[4]115]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd5213.html
https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd5213.html
https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd5213.html
https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd5213.html
https://www.benchchem.com/product/b605768?utm_src=pdf-body
https://academic.oup.com/ijnp/article/16/6/1231/752913
https://pubmed.ncbi.nlm.nih.gov/23217964/
https://academic.oup.com/ijnp/article/16/6/1231/752913
https://pubmed.ncbi.nlm.nih.gov/23217964/
https://academic.oup.com/ijnp/article/16/6/1231/752913
https://pubmed.ncbi.nlm.nih.gov/23217964/
https://academic.oup.com/ijnp/article-pdf/16/6/1231/30135140/16-6-1231.pdf
https://academic.oup.com/ijnp/article/16/6/1231/752913
https://pubmed.ncbi.nlm.nih.gov/23217964/
https://academic.oup.com/ijnp/article-pdf/16/6/1231/30135140/16-6-1231.pdf
https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd5213.html
https://www.benchchem.com/product/b605768?utm_src=pdf-body
https://academic.oup.com/ijnp/article/16/6/1231/752913
https://pubmed.ncbi.nlm.nih.gov/23217964/
https://academic.oup.com/ijnp/article-pdf/16/6/1231/30135140/16-6-1231.pdf
https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd5213.html
https://www.benchchem.com/product/b605768?utm_src=pdf-body
https://academic.oup.com/ijnp/article/16/6/1231/752913
https://pubmed.ncbi.nlm.nih.gov/23217964/
https://academic.oup.com/ijnp/article-pdf/16/6/1231/30135140/16-6-1231.pdf
https://academic.oup.com/ijnp/article/16/6/1231/752913
https://pubmed.ncbi.nlm.nih.gov/23217964/
https://academic.oup.com/ijnp/article-pdf/16/6/1231/30135140/16-6-1231.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mechanism of Action and Signaling Pathway

AZD5213 acts as an antagonist and inverse agonist at the histamine H3 receptor.[1] H3
receptors are primarily presynaptic autoreceptors and heteroreceptors in the CNS, widely
distributed in regions like the striatum, hippocampus, and frontal cortices.[3][5]

As an antagonist/inverse agonist, AZD5213 blocks the inhibitory effect of histamine on its own
release (autoreceptor function) and on the release of other key neurotransmitters
(heteroreceptor function).[3] This leads to an increased release of histamine, acetylcholine,
dopamine, and norepinephrine in the brain, which are neurotransmitters crucial for cognitive
processes such as attention and memory.[1][3][5]
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Caption: AZD5213 Mechanism of Action.

Experimental Protocols
Human Brain Receptor Occupancy Study (PET)

The primary method for determining the brain receptor occupancy of AZD5213 in humans was
Positron Emission Tomography (PET).[3][4]

o Study Design: An open-label study was conducted with healthy male volunteers who
received single oral doses of AZD5213 ranging from 0.05 to 30 mg.[3][4]
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Radioligand: The selective H3 receptor radioligand [11C]GSK189254 (also referred to as
[11C]AZ12807110) was used for the PET scans.[3][4]

Imaging Procedure: PET measurements were performed at both peak and trough plasma
concentrations of AZD5213 to estimate the time-course of receptor occupancy.[3]

Data Analysis: The H3 receptor occupancy (H3RO) was calculated using the Lassen plot
method.[3][4][5] This method relates the regional distribution volume of the radioligand to the
plasma concentration of the competing drug (AZD5213).

Correlation: The calculated H3RO was then correlated with the plasma concentrations of
AZD5213 to determine the dose-occupancy relationship and to estimate the in-vivo affinity
constant (Ki,pl).[3][4]
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Subject Preparation & Dosing
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Caption: Experimental Workflow for PET Study.
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Preclinical Assessment of Neurotransmitter Release

In preclinical studies, microdialysis was employed to measure the effect of AZD5213 on
neurotransmitter levels in the rodent brain.[3][5]

Animal Model: Rodent models were used for these in-vivo experiments.

e Procedure: A microdialysis probe was inserted into a specific brain region, such as the
prefrontal cortex.[1] Following the administration of AZD5213, the dialysate was collected at
regular intervals.

e Analysis: The collected samples were analyzed using techniques like High-Performance
Liguid Chromatography (HPLC) to quantify the levels of histamine, acetylcholine, dopamine,
and norepinephrine.[1]

o Outcome: This methodology demonstrated that AZD5213 administration leads to an increase
in the release of these key neurotransmitters in the brain.[1][3][5]

Clinical Experience and Safety

AZD5213 has been administered to humans in single doses up to 80 mg and multiple doses up
to 18 mg once daily for 10 days.[1] The most frequently reported adverse effects, which were
also dose-limiting, were related to sleep disturbance, including sleep disorder and night sweats.
[1] Other common adverse events included mild to moderate nausea and headache.[1] The
compound has been investigated in clinical trials for conditions such as painful diabetic
neuropathy and Tourette's syndrome.[2][6][7]

Conclusion

AZD5213 demonstrates effective CNS penetration and dose-dependent occupancy of brain
histamine H3 receptors. Its pharmacokinetic profile, characterized by rapid absorption and a
relatively short half-life, allows for a dynamic receptor occupancy pattern that may optimize
therapeutic efficacy while minimizing sleep-related side effects. The detailed understanding of
its mechanism of action and the availability of robust experimental protocols for its assessment
make AZD5213 a valuable tool for investigating the therapeutic potential of H3 receptor
antagonism in various CNS disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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